LAS17

GSTP1 Covalent inhibitor Enzyme assay

LAS17 is a (2R)-configured, dichlorotriazine-based irreversible inhibitor of GSTP1 (IC₅₀ 0.5 µM) with a bioorthogonal alkyne handle for CuAAC. Select for ABPP target engagement, live-cell labeling, or PROTAC development. Unlike generic GSTP1 inhibitors, its Y108-directed mechanism ensures proteome-wide selectivity. Validated in TNBC models with in vivo antitumor activity.

Molecular Formula C15H20Cl2N4O2
Molecular Weight 359.2 g/mol
Cat. No. B10831071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAS17
Molecular FormulaC15H20Cl2N4O2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl
InChIInChI=1S/C15H20Cl2N4O2/c1-5-6-7-8-21(11(9-10(2)3)12(22)23-4)15-19-13(16)18-14(17)20-15/h1,10-11H,6-9H2,2-4H3/t11-/m1/s1
InChIKeyUTXOIMJGBZBFGA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate: A Covalent GSTP1 Inhibitor with a Click-Chemistry Handle for Targeted Proteomics


Methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate (CAS 2362527-67-9), also known as LAS17, is a chiral, dichlorotriazine-based covalent inhibitor of glutathione S-transferase Pi (GSTP1) that irreversibly modifies tyrosine-108 (Y108) and demonstrates an IC₅₀ of 0.5 µM in the CDNB/GSH conjugation assay [1]. The compound integrates a terminal alkyne moiety, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling, enrichment, or detection workflows . Its (2R)-configuration ensures a defined stereochemical identity that can influence molecular recognition and binding orientation within the GSTP1 active site .

Why Generic Substitution Fails for Methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate in GSTP1-Targeted Research


Dichlorotriazine-containing compounds exhibit widely divergent electrophilic reactivity, target selectivity, and functional-group compatibility [1]. While many dichlorotriazines act as promiscuous protein modifiers, LAS17 was specifically engineered to achieve sub-micromolar, irreversible, and proteome-wide selectivity for GSTP1 via covalent modification of Y108—a residue not conserved across the GST family [2]. Generic GSTP1 inhibitors (e.g., reversible peptidomimetics or less potent irreversible agents) lack the combined attributes of (i) defined chiral purity at the (2R)-position, (ii) a bioorthogonal alkyne handle for click-chemistry derivatization, and (iii) the precise Y108-directed mechanism of action that underlies its cellular selectivity [2]. Substituting LAS17 with a structurally related dichlorotriazine or a commercial GSTP1 inhibitor without validating these parameters risks loss of target engagement fidelity, compromised covalent labeling efficiency, and failure of downstream click-based detection or enrichment strategies.

Methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate: Comparative Evidence for Scientific Selection and Procurement


LAS17 Exhibits 42‑Fold Higher GSTP1 Inhibitory Potency Compared to the Reference Irreversible Inhibitor GSTP1‑1 Inhibitor 1

LAS17 inhibits GSTP1 activity with an IC₅₀ of 0.5 µM in the CDNB/GSH conjugation assay [1]. In contrast, the well‑characterized irreversible GSTP1‑1 inhibitor 'GSTP1‑1 inhibitor 1' (compound 6b) displays an IC₅₀ of 21 µM in a comparable GSTP1‑1 enzymatic assay . This represents a 42‑fold potency advantage for LAS17, enabling effective target engagement at substantially lower compound concentrations and reducing the risk of off‑target effects associated with high‑dose electrophile exposure [2].

GSTP1 Covalent inhibitor Enzyme assay

LAS17 Provides a Defined Irreversible Mechanism via Tyrosine‑108 Modification, Whereas Ezatiostat and Other GSTP1 Inhibitors Operate Reversibly

Mass spectrometry and site‑directed mutagenesis unequivocally identify Y108 as the covalent attachment site of LAS17, establishing a well‑defined irreversible inhibition mechanism [1]. In contrast, Ezatiostat (TLK199) is a reversible peptidomimetic inhibitor of GSTP1 that does not form a covalent bond with the enzyme . Irreversible inhibition by LAS17 ensures sustained target suppression even after washout, a critical advantage for time‑resolved cellular assays and for maintaining target occupancy in vivo [1].

Covalent inhibitor GSTP1 Tyrosine modification

LAS17 Demonstrates Proteome‑Wide Selectivity for GSTP1, Mitigating the Broad Reactivity Observed with Generic Dichlorotriazine Electrophiles

LAS17 was reported to be 'selective for GSTP1 within cellular proteomes' as assessed by mass spectrometry‑based proteomic profiling [1]. In contrast, studies on dichlorotriazine electrophiles without tailored recognition elements reveal broad reactivity toward multiple cysteine and lysine residues across the proteome at low micromolar concentrations [2]. The targeted Y108 modification in GSTP1 confers a degree of selectivity not achievable with structurally simpler dichlorotriazines, which lack the chiral amino‑ester side chain that orients LAS17 within the GSTP1 active site [1].

Proteome selectivity Covalent probe GSTP1

LAS17 Incorporates a Terminal Alkyne for Click‑Chemistry Conjugation, a Feature Absent in Most Commercially Available GSTP1 Inhibitors

LAS17 contains a terminal alkyne group that enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑containing fluorophores, biotin, or affinity matrices . By comparison, GSTP1‑1 inhibitor 1 (compound 6b), Ezatiostat, and GSTO‑IN‑2 lack any bioorthogonal handle, precluding their use in click‑based enrichment or detection workflows without additional synthetic derivatization . The alkyne functionality allows researchers to convert LAS17 into a versatile activity‑based probe for GSTP1 imaging, pull‑down, or target occupancy studies.

Click chemistry Alkyne Bioconjugation

LAS17 Exhibits 2.8‑Fold Higher GSTP1 Inhibitory Potency Than the Broad‑Spectrum GST Inhibitor GSTO‑IN‑2

LAS17 inhibits GSTP1 with an IC₅₀ of 0.5 µM [1]. GSTO‑IN‑2, a glutathione S‑transferase inhibitor with activity against multiple GST isoforms, displays an IC₅₀ of 1.4 µM specifically for GSTP1‑1 [2]. While GSTO‑IN‑2 exhibits broader GST family coverage, LAS17 achieves approximately 2.8‑fold greater potency against the P1 isoform, which may translate to reduced compound requirements in GSTP1‑focused experimental paradigms.

GSTP1 IC₅₀ Selectivity

LAS17 is Supplied with Defined (2R)‑Stereochemistry and ≥95% Purity, Ensuring Reproducible Covalent Targeting in Biochemical Assays

LAS17 is commercially available as the single (2R)‑enantiomer with a specified purity of ≥95% . While stereochemical purity is not explicitly compared to racemic or enantiomerically undefined GSTP1 probes in the literature, the defined chiral center at the 2‑position of the amino‑ester moiety is critical for proper orientation of the dichlorotriazine warhead toward Y108 within the GSTP1 active site [1]. Procurement of a stereochemically defined, high‑purity batch eliminates variability introduced by racemic mixtures or impurities, which can confound covalent labeling efficiency and quantitative proteomic analyses.

Stereochemistry Purity Reproducibility

Methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate: Optimal Application Scenarios Informed by Comparative Evidence


Activity‑Based Protein Profiling (ABPP) for GSTP1 Target Engagement and Occupancy

LAS17's covalent, Y108‑directed mechanism combined with its terminal alkyne handle makes it uniquely suited for ABPP workflows aimed at quantifying GSTP1 activity and target occupancy in cellular lysates or live cells. Following incubation, the alkyne group enables CuAAC conjugation to azide‑functionalized reporters (e.g., TAMRA‑azide or biotin‑azide) for in‑gel fluorescence scanning or streptavidin enrichment and LC‑MS/MS identification [1]. This approach is not feasible with reversible GSTP1 inhibitors lacking a bioorthogonal handle .

Cellular Studies of GSTP1‑Dependent Cancer Metabolism and Chemoresistance

The sub‑micromolar potency (IC₅₀ = 0.5 µM) and proteome‑wide selectivity of LAS17 for GSTP1 [1] enable researchers to pharmacologically dissect the role of GSTP1 in triple‑negative breast cancer metabolism and pathogenicity without the confounding effects of broader GST family inhibition observed with pan‑GST inhibitors like GSTO‑IN‑2 [2]. The irreversible nature of LAS17 ensures sustained target suppression throughout multi‑day proliferation or chemosensitivity assays [1].

Development of Bifunctional Degraders (PROTACs) and Chemical Biology Probes

LAS17's dual functionality—covalent GSTP1 engagement and click‑chemistry compatibility—provides a versatile starting point for constructing heterobifunctional molecules. The alkyne can be elaborated via CuAAC to introduce linkers bearing E3 ligase ligands for PROTAC development, or fluorophores for real‑time imaging of GSTP1 localization [1]. The defined (2R)‑stereochemistry and high purity of commercial LAS17 facilitate reproducible conjugation yields and minimize side‑product formation during click reactions.

In Vivo Pharmacodynamic Studies of GSTP1 Inhibition

The irreversible covalent inhibition mechanism of LAS17 confers a prolonged pharmacodynamic effect, as target recovery requires de novo GSTP1 synthesis [1]. This property is advantageous for in vivo studies where sustained target engagement is desired. Preclinical reports indicate that LAS17 exhibits antitumor activity in xenograft models and lacks overt toxicity at efficacious doses [3], supporting its use as a chemical probe for target validation in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

68 linked technical documents
Explore Hub


Quote Request

Request a Quote for LAS17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.